4-[(3R)-piperidine-3-carbonyl]morpholine hydrochloride
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Overview
Description
4-[(3R)-piperidine-3-carbonyl]morpholine hydrochloride is a chemical compound with the molecular formula C10H18N2O2·HCl. It is a derivative of morpholine and piperidine, two heterocyclic compounds that are widely used in various chemical and pharmaceutical applications. This compound is known for its unique structure, which combines the properties of both morpholine and piperidine, making it a valuable intermediate in organic synthesis and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3R)-piperidine-3-carbonyl]morpholine hydrochloride typically involves the reaction of piperidine-3-carboxylic acid with morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under an inert atmosphere. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
4-[(3R)-piperidine-3-carbonyl]morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the morpholine or piperidine rings.
Reduction: Hydroxyl derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(3R)-piperidine-3-carbonyl]morpholine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor agonists.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Mechanism of Action
The mechanism of action of 4-[(3R)-piperidine-3-carbonyl]morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or agonist, depending on its structure and the nature of the target. The piperidine and morpholine rings play a crucial role in binding to the active site of the target molecule, thereby modulating its activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simple heterocyclic compound with a similar structure but lacks the piperidine ring.
Piperidine: Another heterocyclic compound that forms the basis of many pharmaceuticals but does not contain the morpholine ring.
4-(piperidine-3-carbonyl)morpholine: A closely related compound without the hydrochloride salt form.
Uniqueness
4-[(3R)-piperidine-3-carbonyl]morpholine hydrochloride is unique due to its combined structural features of both morpholine and piperidine, which confer distinct chemical and biological properties. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in drug development .
Properties
Molecular Formula |
C10H19ClN2O2 |
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Molecular Weight |
234.72 g/mol |
IUPAC Name |
morpholin-4-yl-[(3R)-piperidin-3-yl]methanone;hydrochloride |
InChI |
InChI=1S/C10H18N2O2.ClH/c13-10(9-2-1-3-11-8-9)12-4-6-14-7-5-12;/h9,11H,1-8H2;1H/t9-;/m1./s1 |
InChI Key |
KZAUFPFMFDLANY-SBSPUUFOSA-N |
Isomeric SMILES |
C1C[C@H](CNC1)C(=O)N2CCOCC2.Cl |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCOCC2.Cl |
Origin of Product |
United States |
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